molecular formula C13H10ClN5O B2786236 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034584-35-3

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No. B2786236
CAS RN: 2034584-35-3
M. Wt: 287.71
InChI Key: PMJTWCVPIAQTHL-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are complex and involve multiple steps. For instance, the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt leads to the formation of pyrazolo[1,5-a]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by the presence of EDGs at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is not fully understood, but it is believed to involve the activation of specific signaling pathways. In plant cells, this compound activates the auxin signaling pathway, which regulates cell division and growth. In cancer cells, this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In stem cells, this compound activates the Wnt signaling pathway, which is important for cell differentiation and tissue regeneration.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects on different organisms. In plants, this compound stimulates cell division, increases fruit size and weight, and improves fruit quality. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In stem cells, this compound enhances differentiation and promotes tissue regeneration.

Advantages and Limitations for Lab Experiments

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several advantages for lab experiments, such as its high purity, stability, and water solubility. It can be easily synthesized and purified using standard chemical techniques. However, this compound also has some limitations, such as its potential toxicity, low bioavailability, and limited target specificity. These limitations should be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea research, including the development of more efficient synthesis methods, the identification of new targets and signaling pathways, and the optimization of this compound formulations for specific applications. Additionally, the potential applications of this compound in tissue engineering, drug delivery, and gene therapy should be explored further. Overall, this compound has great potential for scientific research and its future applications are promising.

Synthesis Methods

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can be synthesized using various methods, including the reaction between 2-chloroaniline and pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, followed by the reaction with urea. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has been extensively studied for its potential applications in plant growth regulation, cancer treatment, and stem cell research. In plant growth regulation, this compound has been shown to promote cell division, increase fruit size, and improve fruit quality. In cancer treatment, this compound has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In stem cell research, this compound has been used to enhance the differentiation of stem cells into specific cell types.

properties

IUPAC Name

1-(2-chlorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O/c14-10-3-1-2-4-11(10)18-13(20)17-9-7-15-12-5-6-16-19(12)8-9/h1-8H,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJTWCVPIAQTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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